Stereochemical Integrity: Defined (3S,4S) Configuration vs. Racemic Mixtures
Unlike commonly available racemic mixtures or the achiral analog 4-Amino-1-benzylpiperidine, this compound is specified as the trans-isomer with a defined (3S,4S) absolute configuration, as confirmed by its IUPAC name and stereospecific InChIKey (CZCYWYTZXZUBOO-OLZOCXBDSA-N) [1]. This stereochemical definition is crucial for applications requiring precise 3D orientation of functional groups, such as in structure-activity relationship (SAR) studies and asymmetric catalysis .
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Defined (3S,4S) trans-configuration; InChIKey: CZCYWYTZXZUBOO-OLZOCXBDSA-N |
| Comparator Or Baseline | 4-Amino-1-benzylpiperidine (CAS 50541-93-0): Achiral, no stereocenters. InChIKey: YUBDLZGUSSWQSS-UHFFFAOYSA-N. |
| Quantified Difference | Two defined stereocenters vs. none |
| Conditions | Structural analysis and nomenclature conventions |
Why This Matters
Procurement of this specific stereoisomer ensures reproducible experimental outcomes in asymmetric syntheses, eliminating variability introduced by racemic or undefined starting materials.
- [1] PubChem. (2025). [(3S,4S)-4-Amino-1-benzylpiperidin-3-yl]methanol. PubChem Compound Summary for CID 34181472. National Center for Biotechnology Information. View Source
